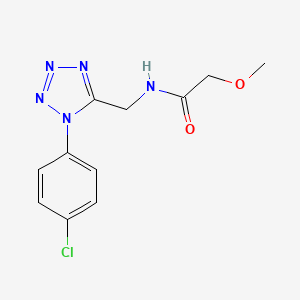

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide

描述

属性

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O2/c1-19-7-11(18)13-6-10-14-15-16-17(10)9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNXUVWKQVWYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

Attachment of the Methoxyacetamide Group: The tetrazole intermediate is then reacted with methoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted tetrazole derivatives.

科学研究应用

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate their activity. This can lead to various biological effects, depending on the target and pathway involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Cores

a) N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)prop-2-yn-1-amine (10a)

- Structure : Contains a tert-butyl group on the tetrazole and a propargylamine substituent.

- Synthesis : Ultrasound-assisted Ugi-Azide reaction, yielding 10a in 90% efficiency.

b) 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

- Structure : Features a sulfanyl (-S-) linker instead of a methylene bridge.

- Impact : The sulfanyl group may alter electronic properties (e.g., increased acidity of adjacent protons) and reduce stability under oxidative conditions compared to the methylene-linked target compound .

c) N-(4-methylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide

- Structure : Methyl group on the tetrazole and a sulfanyl-acetamide chain.

Compounds with Alternative Heterocyclic Cores

a) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

- Structure: Pyrazole core with cyano and chloroacetamide groups.

- Key Contrast: Pyrazole’s reduced aromaticity compared to tetrazole may decrease metabolic stability. The cyano group introduces strong electron-withdrawing effects, altering reactivity .

Physicochemical and Electronic Properties

- Chlorophenyl vs. tert-Butyl Substituents : The 4-chlorophenyl group in the target compound enhances π-π stacking interactions compared to tert-butyl groups, which prioritize steric shielding .

- Methoxyacetamide vs. Sulfanyl Linkers : The methoxy group improves water solubility relative to sulfanyl-linked analogues, which may exhibit higher logP values .

- pKa Considerations : Compounds with sulfanyl groups (e.g., ) have predicted pKa ~11.24, suggesting deprotonation under physiological conditions, unlike the target compound’s neutral methoxyacetamide .

生物活性

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound consists of a tetrazole ring linked to a methoxyacetamide moiety, which is known for various pharmacological properties. The synthesis typically involves the reaction of 4-chlorophenylhydrazine with sodium azide to form the tetrazole ring, followed by coupling with 2-methoxyacetic acid under specific reaction conditions.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its antibacterial, antifungal, and enzyme inhibitory properties.

Antibacterial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antibacterial properties. For instance, a study demonstrated that derivatives of 1H-tetrazoles showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Tetrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Salmonella typhi | 15 |

| Bacillus subtilis | 18 | |

| E. coli | 12 |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer's. A comparative study revealed that derivatives exhibited varying degrees of inhibition, with some compounds achieving IC50 values significantly lower than standard inhibitors .

Table 2: AChE Inhibition Activity

| Compound | IC50 (µM) |

|---|---|

| This compound | 3.5 |

| Standard Inhibitor (Eserine) | 0.5 |

Case Study 1: Antimicrobial Screening

In a comprehensive screening of several tetrazole derivatives, this compound was found to exhibit significant antimicrobial activity. The study involved testing against multiple pathogens and assessing the minimum inhibitory concentration (MIC). Results indicated that the compound could serve as a lead in developing new antimicrobial agents.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of tetrazole derivatives. The study highlighted the ability of this compound to reduce oxidative stress in neuronal cells, suggesting its application in neuroprotection.

The proposed mechanism underlying the biological activity of this compound involves interaction with specific enzyme active sites and bacterial cell wall synthesis pathways. Docking studies have illustrated favorable binding interactions with target enzymes, enhancing its efficacy as an inhibitor.

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step pathway:

- Step 1 : Formation of the tetrazole ring via cyclization of nitriles with sodium azide under acidic conditions .

- Step 2 : Alkylation of the tetrazole nitrogen using a chloromethyl intermediate (e.g., chloromethyl methyl ether) in the presence of a base like K₂CO₃ .

- Step 3 : Coupling the tetrazole-methyl intermediate with 2-methoxyacetyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .

- Key Variables : Temperature control (<5°C prevents side reactions), solvent polarity (DCM vs. THF), and stoichiometric ratios (excess acyl chloride improves coupling efficiency). Yield optimization requires monitoring via TLC and purification via column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer :

- ¹H NMR :

- Aromatic protons (4-chlorophenyl): δ 7.4–7.6 ppm (doublet, 2H; singlet, 2H) .

- Methoxy group (-OCH₃): δ 3.3–3.5 ppm (singlet, 3H) .

- Acetamide NH: δ 8.1–8.3 ppm (broad singlet, 1H) .

- ¹³C NMR :

- Tetrazole C-5: δ 150–155 ppm .

- Carbonyl (amide): δ 170–175 ppm .

- MS : Molecular ion peak at m/z 377.83 (C₂₀H₁₆ClN₅O⁺) with fragmentation patterns confirming the tetrazole and acetamide moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity, or cell-line variability). To address this:

- Control Experiments : Compare solubility in DMSO vs. aqueous buffers; use standardized DMSO concentrations (<0.1% v/v) to avoid cytotoxicity .

- Orthogonal Assays : Validate activity via both enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis via flow cytometry) assays .

- QSAR Modeling : Correlate structural features (e.g., Cl substituent position, methoxy group) with activity trends across datasets .

Q. What strategies optimize the stability of this compound under physiological conditions?

- Methodological Answer : Stability challenges include hydrolysis of the acetamide bond and tetrazole ring oxidation. Mitigation approaches:

- pH Optimization : Use buffered solutions (pH 6.5–7.4) to slow hydrolysis .

- Prodrug Design : Replace the methoxy group with ester-protected derivatives to enhance metabolic stability .

- Light/Temperature Control : Store at –20°C in amber vials to prevent photodegradation .

Q. How can reaction mechanisms for this compound’s interactions with biological targets be elucidated?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to predict binding modes with receptors (e.g., GABA-A or COX-2) .

- Isotopic Labeling : Incorporate ¹⁴C or ³H isotopes to track metabolic pathways in vitro .

- Kinetic Analysis : Measure enzyme inhibition constants (Kᵢ) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。